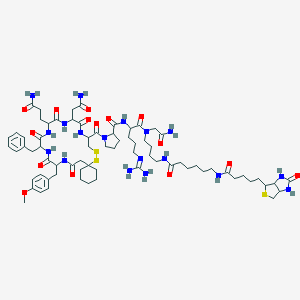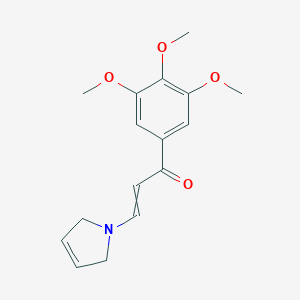
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone, also known as DNPH, is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is often used as a reagent in analytical chemistry.
Wirkmechanismus
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone reacts with carbonyl compounds to form stable hydrazones. The reaction is typically carried out under acidic conditions and results in the formation of a yellow-orange precipitate. The formation of the hydrazone is a key step in the analysis of carbonyl compounds.
Biochemische Und Physiologische Effekte
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone in lab experiments is its high sensitivity and specificity for carbonyl compounds. It is also a relatively simple and inexpensive reagent to use. However, 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone does have some limitations. It is not effective for the detection of non-volatile carbonyl compounds and can be affected by interfering substances in the sample.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. One area of interest is the development of new methods for the detection of carbonyl compounds using 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. Another area of research is the use of 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone in the analysis of carbonyl compounds in complex biological samples such as tissues and organs. Finally, there is potential for the development of new applications for 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone in areas such as environmental monitoring and food safety testing.
Synthesemethoden
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone can be synthesized through the reaction of 2-naphthalenecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is commonly used in scientific research as a reagent for the detection of carbonyl compounds. It is particularly useful in the analysis of volatile organic compounds and is often used in air quality monitoring. 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone can also be used to detect carbonyl compounds in biological samples such as blood and urine.
Eigenschaften
CAS-Nummer |
1773-52-0 |
|---|---|
Produktname |
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Molekularformel |
C17H12N4O4 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
N-[(Z)-naphthalen-2-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H12N4O4/c22-20(23)15-7-8-16(17(10-15)21(24)25)19-18-11-12-5-6-13-3-1-2-4-14(13)9-12/h1-11,19H/b18-11- |
InChI-Schlüssel |
MXCOSEWNVNDHAN-WQRHYEAKSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)



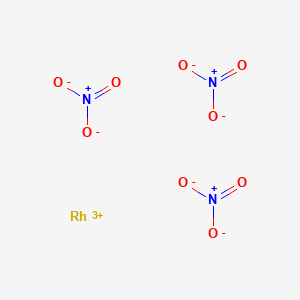
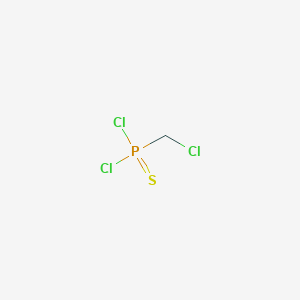
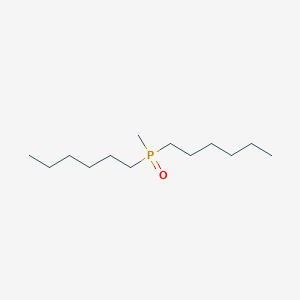

![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)

